molecular formula C21H17BrFN7O B2399582 (4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 923513-78-4

(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2399582
CAS No.: 923513-78-4
M. Wt: 482.317
InChI Key: JQXXDTHBUSTHSD-UHFFFAOYSA-N
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Description

(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of bromophenyl, fluorophenyl, triazolopyrimidine, and piperazine moieties

Properties

IUPAC Name

(4-bromophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrFN7O/c22-15-6-4-14(5-7-15)21(31)29-10-8-28(9-11-29)19-18-20(25-13-24-19)30(27-26-18)17-3-1-2-16(23)12-17/h1-7,12-13H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXXDTHBUSTHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrFN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenyl halide reacts with the triazolopyrimidine intermediate.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions where the piperazine moiety is introduced to the triazolopyrimidine-fluorophenyl intermediate.

    Final coupling with bromophenyl group: The final step involves coupling the bromophenyl group to the piperazine-triazolopyrimidine-fluorophenyl intermediate, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with triazole and piperazine structures exhibit promising anticancer properties. Specifically, studies have shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest. For instance, derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Effects

The presence of bromine in the compound's structure may enhance its antimicrobial properties. Compounds containing triazole rings have been reported to exhibit significant antibacterial and antifungal activities. These effects are typically achieved by disrupting microbial cell membranes or inhibiting essential metabolic pathways within the microorganisms .

Neuropharmacological Effects

Piperazine derivatives are well-studied for their neuropharmacological properties. This compound may interact with serotonin receptors, potentially influencing mood and anxiety disorders. Additionally, the triazole moiety has been associated with anticonvulsant activity in related compounds, indicating its potential utility in treating neurological conditions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits proliferation of cancer cells through apoptosis induction
AntimicrobialExhibits antibacterial/fungal properties by disrupting cell membranes
NeuropharmacologicalPotential interaction with serotonin receptors influencing mood disorders

Mechanism of Action

The mechanism of action of (4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (4-bromophenyl)(4-(3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
  • (4-bromophenyl)(4-(3-(3-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of (4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromophenyl and fluorophenyl groups, along with the triazolopyrimidine and piperazine moieties, allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

The compound (4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:

  • Formation of the Triazolopyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
  • Introduction of the Fluorophenyl Group : This step often utilizes nucleophilic aromatic substitution reactions where a fluorophenyl halide reacts with the triazolopyrimidine intermediate.
  • Attachment of the Piperazine Ring : Nucleophilic substitution reactions are employed to introduce the piperazine moiety to the triazolopyrimidine-fluorophenyl intermediate.

The compound exhibits potential interactions with various biological macromolecules, particularly proteins and nucleic acids. Its unique structure allows for specific binding affinities that can modulate biological pathways.

Antimicrobial Activity

Research indicates that derivatives similar to this compound show significant antimicrobial activity against various bacterial strains. For instance:

  • Inhibition Studies : Compounds with similar piperazine and triazole structures have demonstrated moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease mechanisms .

Neuropharmacological Effects

Studies have suggested that compounds containing triazolo[4,5-d]pyrimidine moieties exhibit neuropharmacological properties. These compounds are being investigated for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Key findings include:

Structural ModificationEffect on Activity
Substitution at the 7-position of triazoleEnhanced binding affinity to target proteins
Variation in halogen substituentsAltered potency against bacterial strains
Piperazine ring modificationsChanges in neuropharmacological effects

These modifications allow researchers to optimize the compound for desired biological activities while minimizing adverse effects.

Case Studies

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Clinical Trials : A derivative of this class was evaluated in phase II trials for its efficacy in treating anxiety disorders, showing promising results in reducing symptoms .
  • In Vivo Studies : Animal models treated with related compounds demonstrated significant reductions in inflammation markers, suggesting potential use in anti-inflammatory therapies .

Q & A

Basic: What are the key structural features of this compound, and how do they influence its chemical reactivity?

Answer:
The compound features a triazolopyrimidine core fused with a piperazine ring, a 4-bromophenyl ketone group, and a 3-fluorophenyl substituent. The triazolopyrimidine system contributes to π-π stacking interactions in biological targets, while the piperazine moiety enhances solubility and conformational flexibility . The electron-withdrawing bromine and fluorine substituents increase electrophilicity at specific sites, favoring nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .

Basic: What synthetic routes are commonly employed to synthesize this compound?

Answer:
A modular synthesis approach is typically used:

Core formation : The triazolopyrimidine ring is constructed via cyclocondensation of amidrazones with β-ketoesters or via Huisgen 1,3-dipolar cycloaddition for triazole formation .

Piperazine functionalization : The piperazine ring is introduced through nucleophilic aromatic substitution (SNAr) at the 7-position of the triazolopyrimidine using activated leaving groups (e.g., chloro or nitro substituents) .

Ketone installation : The 4-bromophenyl methanone group is appended via Friedel-Crafts acylation or Ullmann-type coupling under palladium catalysis .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

  • Pharmacophore modeling : Identify key interaction sites (e.g., hydrogen-bond acceptors in the triazolopyrimidine core and hydrophobic regions in the bromophenyl group) using tools like Schrödinger’s Phase or MOE .
  • Molecular docking : Simulate binding to targets (e.g., kinase domains) using AutoDock Vina or GOLD. Adjust fluorine substituent orientation to optimize halogen bonding .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with IC50 values in enzyme inhibition assays to prioritize derivatives .

Advanced: How do substituents on the aromatic rings affect the compound’s pharmacological profile?

Answer:

Substituent Impact on Activity Evidence Source
4-Bromo Enhances lipophilicity and target binding via hydrophobic interactions; bromine’s size may sterically hinder off-target binding .
3-Fluoro Increases metabolic stability by blocking cytochrome P450 oxidation; modulates electron density for improved target affinity .
Piperazine Improves aqueous solubility and bioavailability; protonation at physiological pH enhances membrane permeability .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Answer:

  • 1H/13C NMR : Assign peaks for the triazolopyrimidine protons (δ 8.5–9.0 ppm) and piperazine methylenes (δ 2.5–3.5 ppm). Fluorine’s deshielding effect shifts adjacent aromatic protons .
  • HRMS : Verify molecular ion ([M+H]+) and isotopic pattern (bromine’s 1:1 doublet).
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm; retention time consistency ensures batch reproducibility .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and ATP concentration in kinase assays .
  • Metabolic stability testing : Use liver microsomes to identify if conflicting IC50 values arise from differential metabolite formation .
  • Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to distinguish direct binding from off-target effects .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound?

Answer:

  • Triazolopyrimidine core : Replace the triazole with imidazole to assess impact on kinase selectivity .
  • Fluorophenyl substituent : Test meta- vs. para-fluoro positioning to balance electronic effects and steric bulk .
  • Piperazine modifications : Introduce methyl groups to reduce CYP3A4-mediated metabolism while retaining solubility .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Store at –20°C under inert gas (argon) to prevent oxidation of the triazolopyrimidine core.
  • Lyophilize and protect from light to avoid photodegradation of the bromophenyl group .

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